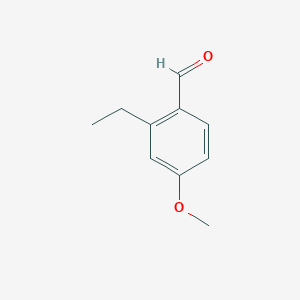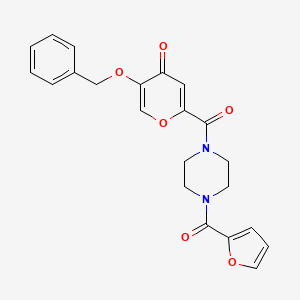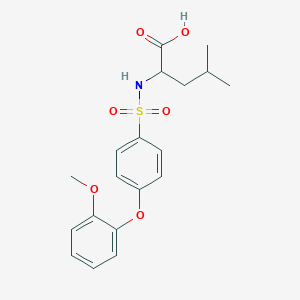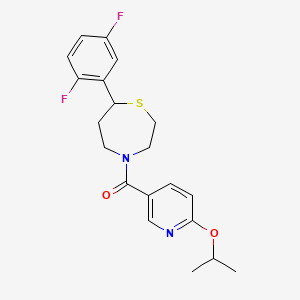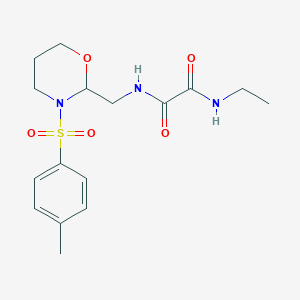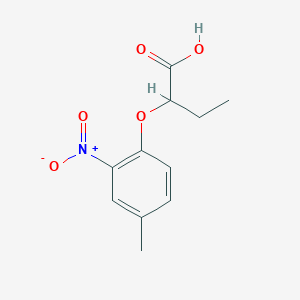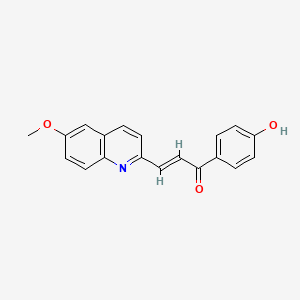
1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride” is a chemical compound with the CAS Number: 1171593-08-0 . It has a molecular weight of 247.72 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H18ClN3O2 . The InChI code is 1S/C10H17N3O2.ClH/c14-9 (12-5-1-2-6-12)10 (15)13-7-3-11-4-8-13;/h11H,1-8H2;1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.72 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- The disposition, metabolism, and excretion of a dipeptidyl peptidase IV inhibitor, closely related to the query compound, were examined in rats, dogs, and humans, revealing insights into its absorption, major metabolic pathways, and elimination mechanisms. The primary route of metabolism was identified as hydroxylation, with additional pathways including amide hydrolysis, N-dealkylation, and unusual metabolite formations, suggesting a complex metabolic profile that could inform the development of similar compounds (Sharma et al., 2012).
Synthesis and Antimicrobial Activity
- Research on the synthesis of new pyridine derivatives, including efforts to combine them with piperazine and pyrrolidine structures, revealed variable and modest antimicrobial activity against bacteria and fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Activity
- A study on the synthesis and evaluation of N-substituted pyrrolidine-2-one containing piperazine derivatives as potential anticonvulsant agents demonstrated promising results in acute seizure models. This suggests the therapeutic potential of these compounds in epilepsy treatment (Rybka et al., 2017).
Antimalarial Activity
- The synthesis and evaluation of piperazine and pyrrolidine derivatives for their antiplasmodial activity against Plasmodium falciparum revealed that certain structural features are crucial for efficacy. This work contributes to the search for new antimalarial agents (Mendoza et al., 2011).
Enzyme Inhibition
- The discovery of a clinical candidate compound, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlights the role of piperazinyl and pyrrolidinyl moieties in enhancing aqueous solubility and oral absorption, potentially useful for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13;/h11H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNQMSBOTSHSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2825135.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2825137.png)
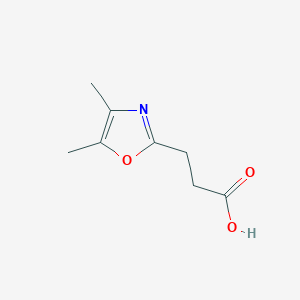
![2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid](/img/structure/B2825139.png)
